3-Methoxy-4-methyl-2-nitrobenzoic acid

Organic synthesis Regioselectivity Pharmaceutical intermediates

This ortho-nitro benzoic acid derivative offers unmatched synthetic utility: the 2-nitro group enables direct reduction to ortho-aniline intermediates for cyclization and diazonium chemistry, while the free carboxylic acid permits one-step EDC/HATU-mediated amide coupling—eliminating ester hydrolysis steps required by methyl ester analogs. Available at ≥98% purity with full impurity profiling (heavy metals ≤10 ppm, residue on ignition ≤0.1%), it is the definitive building block for acylurea antimicrobials, fluorescent dye development, and IND-enabling studies.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 57281-77-3
Cat. No. B1391056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methyl-2-nitrobenzoic acid
CAS57281-77-3
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC
InChIInChI=1S/C9H9NO5/c1-5-3-4-6(9(11)12)7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12)
InChIKeyPJEQOQBIFDMSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-methyl-2-nitrobenzoic Acid (CAS 57281-77-3): Chemical Identity and Sourcing Baseline for Pharmaceutical Intermediates


3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS 57281-77-3) is a nitro-substituted benzoic acid derivative with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol [1]. The compound features a unique 2,3,4-trisubstituted benzene ring bearing a carboxylic acid at C1, a nitro group at C2, a methoxy group at C3, and a methyl group at C4 . It appears as a yellow to orange crystalline powder with a reported melting point of 172–173 °C and predicted pKa of 2.24±0.25 . The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, with documented utility in preparing acylurea derivatives possessing antimicrobial activity and fluorescent dyes .

Why 3-Methoxy-4-methyl-2-nitrobenzoic Acid (CAS 57281-77-3) Cannot Be Substituted with Generic Nitrobenzoic Acid Analogs


Generic substitution among nitrobenzoic acid derivatives is precluded by the strict positional specificity of the 2-nitro-3-methoxy-4-methyl substitution pattern. The ortho-nitro group at C2 exerts steric and electronic effects on the carboxylic acid moiety that differ fundamentally from meta-nitro (C5) or para-nitro (C4) positional isomers [1]. This unique 2,3,4-trisubstitution pattern creates a reactive scaffold where the nitro group is positioned ortho to the carboxylic acid, enabling subsequent transformations—including nitro reduction to aniline derivatives and amide coupling reactions—that would proceed with different regioselectivity and yield profiles in alternative isomers [2]. Furthermore, the methyl ester derivative (methyl 3-methoxy-4-methyl-2-nitrobenzoate, CAS 128450-32-8) lacks the free carboxylic acid required for direct amide bond formation without hydrolysis . For synthetic chemists following established literature protocols, substitution without validation introduces route-specific failure risk.

Product-Specific Quantitative Evidence Guide: 3-Methoxy-4-methyl-2-nitrobenzoic Acid (CAS 57281-77-3) Differential Data


Positional Isomer Differentiation: 2-Nitro vs. 5-Nitro Regioisomer Reactivity and Synthetic Pathway Constraints

The 2-nitro substitution pattern in 3-Methoxy-4-methyl-2-nitrobenzoic acid creates an ortho-nitrobenzoic acid scaffold that differs fundamentally in reactivity from the 5-nitro positional isomer (3-methoxy-4-methyl-5-nitrobenzoic acid) . Ortho-nitrobenzoic acids undergo nucleophilic aromatic substitution via the Meisenheimer complex pathway with different activation parameters compared to meta-nitro analogs, and the ortho-nitro group can participate in intramolecular hydrogen bonding with the carboxylic acid proton, affecting acid strength and coupling efficiency [1]. This regioisomer cannot substitute the 2-nitro compound in synthetic sequences requiring ortho-nitro reduction to ortho-aniline intermediates for subsequent cyclization or diazonium chemistry.

Organic synthesis Regioselectivity Pharmaceutical intermediates

Functional Group Availability: Free Carboxylic Acid vs. Methyl Ester Derivative in Downstream Conjugation

3-Methoxy-4-methyl-2-nitrobenzoic acid (CAS 57281-77-3) bears a free carboxylic acid group (C9H9NO5, MW 211.17) that enables direct amide bond formation, esterification, or reduction to the corresponding benzyl alcohol without prior hydrolysis steps . In contrast, the methyl ester derivative (methyl 3-methoxy-4-methyl-2-nitrobenzoate, CAS 128450-32-8) requires a separate saponification or transesterification step to liberate the acid functionality [1]. Vendor data indicate the acid form is available with purity specifications ranging from 95% to ≥98%, while the methyl ester is offered at 98% minimum HPLC purity .

Amide coupling Synthetic intermediates Functional group compatibility

Commercial Purity Tiering: Vendor-Specified Assay Levels Supporting Quality-Based Sourcing Decisions

Commercial suppliers provide 3-Methoxy-4-methyl-2-nitrobenzoic acid at multiple purity tiers, enabling procurement decisions aligned with application requirements. Vendor A (AKSci) specifies a minimum purity of 95% with long-term storage at cool, dry conditions . Vendor B (Shiya Biopharm) offers material at >97% purity with storage at 0°C . Vendor C (NBInno) provides material with an assay specification of ≥98%, loss on drying ≤1%, residue on ignition ≤0.1%, and heavy metals ≤10 ppm [1]. This tiered purity landscape contrasts with the methyl ester derivative, which is typically available at 98% minimum HPLC purity [2].

Quality control Procurement specifications Analytical chemistry

Physical Property Consistency: Melting Point as a Lot-to-Lot Identity Verification Parameter

The reported melting point of 3-Methoxy-4-methyl-2-nitrobenzoic acid is 172–173 °C as documented in multiple authoritative chemical databases . This narrow, well-defined melting range serves as a practical identity verification parameter for incoming quality control. In contrast, the methyl ester derivative (CAS 128450-32-8) has different physical properties and a melting point range not widely standardized across public databases . One supplier datasheet (NBInno) reports a lower melting range of 164–166 °C, which may reflect differences in purity or polymorphic form [1].

Quality assurance Identity testing Material characterization

Optimal Research and Industrial Application Scenarios for 3-Methoxy-4-methyl-2-nitrobenzoic Acid (CAS 57281-77-3) Based on Verified Differential Evidence


Synthesis of Ortho-Aniline-Derived Pharmaceutical Intermediates Requiring Regiospecific Nitro Reduction

The ortho-nitro substitution pattern positions the nitro group adjacent to the carboxylic acid, enabling reduction to an ortho-aniline intermediate that can undergo subsequent cyclization, diazonium chemistry, or amide formation with distinct regioselectivity compared to meta- or para-nitro isomers . This scenario is supported by the compound's documented utility in synthesizing acylurea derivatives with antimicrobial activity [1]. Procurement of the correct 2-nitro isomer is essential for maintaining synthetic fidelity in routes where the ortho-aniline intermediate is a required building block.

Direct Amide Bond Formation in Peptidomimetic and Heterocyclic Chemistry Workflows

The free carboxylic acid functionality enables one-step amide coupling reactions using standard carbodiimide (EDC/DCC) or HATU-mediated protocols without prior ester hydrolysis . This reduces synthetic step count compared to routes employing the methyl ester derivative, which would require saponification before coupling. The compound's purity specifications of ≥98% (NBInno) support applications in medicinal chemistry where impurity profiles may affect biological assay interpretation [1].

Fluorescent Dye and Optical Probe Development Leveraging Electron-Rich Aromatic Scaffolds

The compound has documented use as an intermediate in fluorescent dye synthesis . The electron-donating methoxy and methyl groups, combined with the electron-withdrawing nitro and carboxylic acid moieties, create a push-pull electronic system suitable for fluorophore development. The availability of the material at >97% purity with documented storage stability at 0°C supports reproducible optical property characterization [1].

Quality-Controlled Procurement for GMP-Adjacent or High-Sensitivity Analytical Applications

For applications requiring traceable purity and impurity profiling—including use as a reference standard, analytical method validation, or as a starting material in IND-enabling studies—the compound is available with comprehensive quality specifications. NBInno provides material with assay ≥98%, loss on drying ≤1%, residue on ignition ≤0.1%, and heavy metals ≤10 ppm . This specification tier supports procurement decisions where documentation quality matches the rigor required for regulated or publication-bound research.

Technical Documentation Hub

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